molecular formula C11H15BrO2 B11751389 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene

1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene

Cat. No.: B11751389
M. Wt: 259.14 g/mol
InChI Key: IFSSDTVTHHAOJC-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-(methoxymethoxy)propan-2-yl group is substituted at the second position

Preparation Methods

The synthesis of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene typically involves the bromination of 2-(2-(methoxymethoxy)propan-2-yl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield 2-(2-(methoxymethoxy)propan-2-yl)phenol .

Scientific Research Applications

1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions depending on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-[2-(methoxymethoxy)propan-2-yl]benzene

InChI

InChI=1S/C11H15BrO2/c1-11(2,14-8-13-3)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3

InChI Key

IFSSDTVTHHAOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)OCOC

Origin of Product

United States

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